(R)-4-(Piperidin-2-yl)benzonitrile (R)-4-(Piperidin-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18219670
InChI: InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

(R)-4-(Piperidin-2-yl)benzonitrile

CAS No.:

Cat. No.: VC18219670

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Piperidin-2-yl)benzonitrile -

Specification

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 4-piperidin-2-ylbenzonitrile
Standard InChI InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2
Standard InChI Key AKYCNOVKLQGQGG-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring attached to a benzene ring bearing a nitrile group (-CN) at the para position. The chiral center at the piperidine nitrogen creates two enantiomers: (R)- and (S)-4-(Piperidin-2-yl)benzonitrile. This stereochemical distinction is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2
Molecular Weight186.25 g/mol
Chiral CenterPiperidine nitrogen
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-4-(Piperidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common approach includes:

  • Piperidine Ring Formation: Cyclization of appropriate amines or via reductive amination.

  • Benzonitrile Incorporation: Nucleophilic aromatic substitution or coupling reactions to attach the nitrile group .

For example, the patent US9682968B2 describes synthesizing piperidinyl-indole derivatives using palladium-catalyzed cross-coupling reactions, which could be adapted for this compound . Industrial-scale production often employs asymmetric catalysis to enrich the (R)-enantiomer, ensuring high enantiomeric excess (e.g., >98%) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Piperidine formationNH3\text{NH}_3, H2/Pd\text{H}_2/\text{Pd}75%
Benzonitrile couplingKCN\text{KCN}, Cu catalyst60%

Pharmacological Activity

Mechanism of Action

(R)-4-(Piperidin-2-yl)benzonitrile has been investigated for its role in modulating complement factor B, a protease involved in the alternative complement pathway. Inhibiting this pathway is therapeutic for inflammatory diseases like age-related macular degeneration (AMD) . The compound’s piperidine ring interacts with hydrophobic pockets of the target enzyme, while the nitrile group enhances binding affinity through dipole interactions .

Preclinical Studies

Applications Across Industries

Pharmaceuticals

The compound serves as a precursor to protease inhibitors and kinase modulators. Its chiral structure is leveraged in drugs targeting neurological disorders, where receptor specificity is paramount .

Agrochemicals

The nitrile moiety’s reactivity makes it a candidate for pesticide intermediates. Derivatives exhibit insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm) .

Materials Science

In polymer chemistry, the aromatic and heterocyclic structure stabilizes free radicals, enhancing the durability of photoresist materials .

Structural Analogs and Comparative Analysis

Table 3: Analogs from Sigma-Aldrich

Compound NameMolecular FormulaMolecular Weight
(R)-4-(Piperidin-2-yl)benzonitrile HClC12H15ClN2\text{C}_{12}\text{H}_{15}\text{ClN}_2222.72 g/mol
4-(1,3-Dioxolan-2-yl)benzonitrileC10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_2175.19 g/mol
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrileC10H8BrNO2\text{C}_{10}\text{H}_{8}\text{BrNO}_2254.08 g/mol

The (R)-enantiomer’s uniqueness lies in its optimized steric and electronic profile compared to analogs with dioxolane or bromine substituents .

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